2,4,6-Trimethylquinoline-8-thiol
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Overview
Description
2,4,6-Trimethylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core substituted with three methyl groups at positions 2, 4, and 6, and a thiol group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing the quinoline core .
In the case of this compound, a typical synthetic route might involve the reaction of 2,4,6-trimethylaniline with sulfur-containing reagents under controlled conditions. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent-free conditions, and environmentally benign protocols. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Thiolating agents like thiourea or sodium hydrosulfide are used for introducing the thiol group.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: :
Properties
CAS No. |
55487-73-5 |
---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2,4,6-trimethylquinoline-8-thiol |
InChI |
InChI=1S/C12H13NS/c1-7-4-10-8(2)6-9(3)13-12(10)11(14)5-7/h4-6,14H,1-3H3 |
InChI Key |
WSJKJCCUMSLLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S)N=C(C=C2C)C |
Origin of Product |
United States |
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